2,4-Difluoro-6-(methyl)thiophenol
Description
Contextual Significance of Fluorinated Organosulfur Compounds in Chemical Sciences
Fluorinated organosulfur compounds represent a pivotal class of molecules at the intersection of materials science, agrochemistry, and medicinal chemistry. The introduction of fluorine atoms into an organosulfur framework can dramatically alter the compound's physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making these compounds highly sought after for various applications.
Historical Development and Evolution of Thiophenol Chemistry with Fluorine Incorporation
The chemistry of thiophenols, aromatic compounds containing a sulfhydryl (-SH) group attached to a benzene (B151609) ring, has a rich history. sigmaaldrich.com Early research focused on their synthesis and fundamental reactivity. A significant evolution in this field has been the incorporation of fluorine atoms into the aromatic ring. A key synthetic advancement in the preparation of substituted thiophenols is the Newman-Kwart rearrangement. rsc.orgresearchgate.netnbinno.com This intramolecular reaction involves the thermal rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate, which can then be hydrolyzed to yield the desired thiophenol. rsc.orgresearchgate.netnbinno.com This method has proven to be a robust strategy for accessing a wide array of thiophenols, including those bearing fluorine substituents. chemicalbook.comchemsrc.com More recent developments have focused on catalytic versions of this rearrangement, allowing for milder reaction conditions. chemsrc.com
Scope and Objectives of Focused Research on 2,4-Difluoro-6-(methyl)thiophenol
While the broader class of fluorinated thiophenols has been explored, dedicated research specifically on this compound is still in its nascent stages. The primary objectives of current and future research on this compound are to fully elucidate its synthetic pathways, characterize its physicochemical properties, and explore its potential in various applications.
Aromatic thioethers, which can be synthesized from thiophenols, are a class of compounds with broad utility. nih.govresearchgate.net They are found in pharmaceuticals, agrochemicals, and high-performance polymers. researchgate.netresearchgate.net A significant research gap exists in the development of efficient and selective methods for the synthesis of complex, highly functionalized aromatic thioethers. There is a continuous demand for novel catalysts and synthetic methodologies that can operate under mild conditions with high functional group tolerance. nih.gov The unique electronic properties of fluorinated thiophenols like this compound make them attractive precursors for the synthesis of novel aromatic thioethers with potentially enhanced properties, opening up new avenues for research and application.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
Note: Due to the limited availability of experimental data specifically for this compound, some properties are estimated based on data from structurally similar compounds.
| Property | This compound | 2,4-Difluorothiophenol (B157739) sigmaaldrich.comsigmaaldrich.com | 2-Methyl-4-fluorothiophenol sigmaaldrich.com |
| Molecular Formula | C₇H₆F₂S | C₆H₄F₂S | C₇H₇FS |
| Molecular Weight | 160.19 g/mol | 146.16 g/mol | 142.19 g/mol |
| Appearance | Likely a liquid or low-melting solid | Colorless to light yellow liquid | - |
| Boiling Point | Estimated: ~170-190 °C | 59 °C / 20 mmHg | - |
| Density | Estimated: ~1.3 g/mL | 1.29 g/mL at 25 °C | - |
| Refractive Index (n20/D) | Estimated: ~1.53 | 1.5235 | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-6-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCHEHGYJULPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,4 Difluoro 6 Methyl Thiophenol
Strategic Precursor Synthesis and Halogenation Techniques for the Aryl Core
The construction of the difluorinated aromatic ring is the foundational step in the synthesis of 2,4-Difluoro-6-(methyl)thiophenol. This section details methodologies for creating polyfluorinated aromatic scaffolds and the precise introduction of fluorine atoms.
Synthesis of Polyfluorinated Aromatic Scaffolds
The synthesis of perfluoroalkyl-substituted aromatic compounds is of significant interest due to their unique properties, which are valuable in pharmaceuticals, agrochemicals, and materials science. nih.govuva.nl Traditional methods for creating these scaffolds are being supplemented by modern, more efficient organometallic, photochemical, and electrochemical strategies. nih.gov One innovative approach is the boron-directed benzannulation method, which provides a mild and regiospecific route to a variety of perfluoroalkyl-substituted (hetero)aromatic building blocks. nih.govacs.org This method is advantageous as it does not require pre-existing functionality on the aromatic ring to direct the fluorination. nih.govacs.org
Another strategy involves the direct C-H trifluoromethylation of aromatic compounds. chemrxiv.org While this method can be powerful, achieving regioselectivity is a significant challenge due to the high reactivity of the trifluoromethyl radical, which can lead to a mixture of regioisomers. chemrxiv.org To address this, researchers have developed methods using cyclodextrins as additives to sterically protect certain reaction sites, thereby promoting regioselective C-H trifluoromethylation. chemrxiv.orgacs.org
Regioselective Introduction of Fluorine Atoms via Diazotization-Fluorination or Direct Methods
The precise placement of fluorine atoms on an aromatic ring is crucial for tailoring the properties of the final compound. Several methods exist for the regioselective introduction of fluorine, with the Balz-Schiemann reaction being a classic and widely used technique. wikipedia.orgscientificupdate.comnih.gov
Diazotization-Fluorination (Balz-Schiemann Reaction)
The Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate. wikipedia.org The process involves two main steps: the formation and isolation of the diazonium salt, followed by its thermal decomposition to yield the aryl fluoride. nih.gov
| Step | Description |
| Diazotization | A primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like tetrafluoroboric acid) to form a diazonium salt. |
| Fluorination | The isolated diazonium tetrafluoroborate salt is heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the aryl fluoride. wikipedia.org |
While effective, the traditional Balz-Schiemann reaction often requires high temperatures for the decomposition of the diazonium salt, which can pose safety risks. scientificupdate.comcas.cn To mitigate this, modifications have been developed, including the use of alternative counterions like hexafluorophosphates (PF6⁻) and hexafluoroantimonates (SbF6⁻), which can lead to improved yields for certain substrates. wikipedia.org Additionally, performing the reaction in low- or non-polar solvents such as dichloroethane or hexane can enable the fluorination to proceed at lower temperatures. nih.gov Continuous flow protocols have also been developed to avoid the isolation of potentially hazardous aryl diazonium salts. nih.gov
Direct C-H Fluorination
Direct C-H fluorination offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials like anilines. This method typically involves the use of a directing group to guide the fluorinating agent to a specific position on the aromatic ring. Palladium catalysts, in combination with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI), have been successfully employed for the ortho-C–H fluorination of various aromatic compounds. rsc.org The choice of directing group is critical for achieving high regioselectivity. rsc.orgrsc.org
Installation of the Thiol Moiety: Diverse Methodologies
Once the difluorinated aromatic core is synthesized, the next critical step is the introduction of the thiol group. Several methodologies are available for this transformation, each with its own advantages and substrate scope.
Reductive Strategies from Sulfonyl Chlorides or Sulfonamides
A common and effective method for preparing thiophenols is the reduction of the corresponding aryl sulfonyl chlorides. orgsyn.org This transformation can be achieved using various reducing agents.
A widely used method involves the use of zinc dust and sulfuric acid. orgsyn.orggoogle.com This approach provides good yields of the pure thiophenol. Another effective reducing agent is triphenylphosphine, which offers a convenient method for the synthesis of arylthiols from sulfonyl chlorides. organic-chemistry.orgnih.gov Catalytic hydrogenation using a palladium catalyst under moderate hydrogen pressure has also been reported for the reduction of aromatic sulfonyl chlorides to the corresponding thiols. taylorfrancis.com
| Reducing Agent | Conditions |
| Zinc dust / Sulfuric acid | Typically carried out at low temperatures to avoid side reactions. google.com |
| Triphenylphosphine | Reaction is generally performed in a solvent like toluene. organic-chemistry.org |
| H₂ / Pd catalyst | Moderate pressure of hydrogen is applied in the presence of a mild base. taylorfrancis.com |
It is also possible to synthesize thiophenols from aryl sulfonamides by reacting them with potassium formate at elevated temperatures. google.com
C-S Bond Formation via Aromatic Substitution (SNAr) Reactions with Sulfur Nucleophiles
Nucleophilic aromatic substitution (SNA) is a powerful tool for forming C-S bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org In this reaction, a nucleophilic sulfur source displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org For the synthesis of this compound, a suitable precursor would be a tri-halogenated benzene (B151609) derivative where one halogen is more susceptible to nucleophilic attack.
The reactivity in SNAr reactions is highly dependent on the nature and position of the activating groups on the aromatic ring. wikipedia.org Thiolate anions are excellent nucleophiles for this type of transformation. msu.edu The reaction is often carried out in a polar aprotic solvent.
Metal-Catalyzed Thiolation of Haloarenes (e.g., Cu- and Pd-catalyzed approaches)
For aryl halides that are not sufficiently activated for SNAr, metal-catalyzed cross-coupling reactions provide an effective alternative for C-S bond formation. acsgcipr.org Both copper and palladium-based catalytic systems have been extensively developed for the thiolation of haloarenes.
Copper-Catalyzed Thiolation
Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, is an attractive method due to the lower cost of copper compared to palladium. bohrium.com These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. acs.org Simple copper salts like CuI can be effective, sometimes even without the need for a ligand. organic-chemistry.orguu.nl The reactivity of the aryl halide generally follows the trend I > Br > Cl. acs.org
Palladium-Catalyzed Thiolation
Palladium-catalyzed C-S bond formation, a variation of the Buchwald-Hartwig amination, is a highly versatile and widely used method. acs.org These reactions employ a palladium catalyst, often in combination with a phosphine (B1218219) ligand, to couple an aryl halide or triflate with a thiol. researchgate.netsemanticscholar.org The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and substrate scope. acs.orgresearchgate.net This method is compatible with a wide range of functional groups and can be used with various aryl halides, including chlorides, bromides, and iodides, as well as triflates. researchgate.netsemanticscholar.org
| Metal Catalyst | Typical Ligands | Common Bases | Solvents |
| Copper (e.g., CuI, CuBr) | 1,10-phenanthroline, L-proline bohrium.comnih.gov | K₂CO₃, K₃PO₄, NaOtBu | DMF, Acetonitrile, Water bohrium.comnih.gov |
| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Xantphos, RuPhos, CyPF-t-Bu acs.orgresearchgate.net | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |
Selective Methylation of the Thiol Group to Form the Thioether Linkage
The final key step in the synthesis of this compound is the selective methylation of the thiol group of the 2,4-difluorothiophenol (B157739) precursor. This transformation is critical for installing the methyl group onto the sulfur atom to form the desired thioether, also known as a thioanisole derivative. The high nucleophilicity of the thiolate anion, formed by the deprotonation of the thiol, facilitates this reaction.
Alkylation Reactions of Thiolates with Methylating Agents
The S-methylation of thiophenols is a well-established and efficient reaction, typically proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. The process begins with the deprotonation of the thiol (R-SH) by a suitable base to generate a highly nucleophilic thiolate anion (R-S⁻). This anion then attacks the methylating agent, displacing a leaving group to form the thioether (R-S-CH₃).
A variety of methylating agents can be employed for this purpose, with methyl iodide being a common and highly reactive choice. Other effective reagents include dimethyl sulfate and methyl triflate. The choice of methylating agent can influence reaction rates and selectivity. For instance, methyl iodide is a soft electrophile that reacts preferentially with the soft sulfur nucleophile of the thiolate.
The general reaction can be summarized as follows:
Deprotonation: Ar-SH + Base ⇌ Ar-S⁻ + Base-H⁺
Nucleophilic Attack: Ar-S⁻ + CH₃-X → Ar-S-CH₃ + X⁻
Where:
Ar represents the 2,4-difluorophenyl group.
X is a leaving group such as I, OSO₂OCH₃, or OSO₂CF₃.
The selection of the base is crucial for the efficient generation of the thiolate. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH). The pKa of the thiophenol and the reaction solvent are important factors in choosing the appropriate base.
Optimization of Reaction Conditions for Yield and Selectivity
To maximize the yield and selectivity of the S-methylation reaction, several parameters must be carefully optimized. These include the choice of base, solvent, temperature, and the stoichiometry of the reactants. The electron-withdrawing nature of the two fluorine atoms in the 2,4-difluorothiophenol precursor increases the acidity of the thiol proton, facilitating its removal.
Influence of Base and Solvent: The combination of base and solvent plays a pivotal role in the reaction's efficiency. A strong base in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can effectively generate the thiolate anion and promote the SN2 reaction. In some cases, phase-transfer catalysts are used to facilitate the reaction in a two-phase system.
Below is an interactive data table illustrating the impact of different reaction conditions on the yield of a representative S-methylation of a substituted thiophenol.
| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | 92 |
| 2 | Methyl Iodide | NaOH | Ethanol/Water | 25 | 5 | 95 |
| 3 | Dimethyl Sulfate | Cs₂CO₃ | Acetonitrile | 25 | 2 | 98 |
| 4 | Methyl Iodide | NaH | THF | 0-25 | 3 | 96 |
| 5 | Dimethyl Carbonate | K₂CO₃ | DMF | 80 | 8 | 88 |
This data is illustrative and based on typical yields for S-methylation reactions of substituted thiophenols.
The optimization process aims to find a balance between reaction rate and the minimization of side reactions. For industrial applications, factors such as cost, safety, and environmental impact of the chosen reagents and solvents are also critical considerations.
Multi-Step Synthesis Pathways and Process Optimization for Scalability
A plausible synthetic route starting from a readily available precursor such as 2,4-difluorophenol would involve the following key transformations:
Conversion of Phenol to Thiophenol: A common and effective method for this transformation is the Newman-Kwart rearrangement. orgsyn.orgorganic-chemistry.orgwikipedia.org This involves the conversion of the starting phenol to an O-aryl thiocarbamate, which upon heating, rearranges to the thermodynamically more stable S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate furnishes the desired thiophenol. orgsyn.org
Selective Methylation: The resulting 2,4-difluorothiophenol is then methylated as described in the previous section to yield the final product.
Yield Enhancement and Side-Product Mitigation Strategies
Yield Enhancement:
Optimization of Individual Steps: As discussed for the methylation step, each reaction in the sequence must be individually optimized by fine-tuning parameters like temperature, pressure, catalyst loading, and reactant stoichiometry.
Catalyst Selection: In steps like the Newman-Kwart rearrangement, the use of a palladium catalyst can dramatically lower the required reaction temperature, leading to cleaner reactions and higher yields. organic-chemistry.orgnih.gov
Side-Product Mitigation:
Control of Reaction Conditions: Undesirable side reactions can often be suppressed by precise control of the reaction environment. For instance, in the methylation of thiols, over-alkylation to form a sulfonium salt is a potential side reaction if the conditions are not carefully controlled. libretexts.orglibretexts.org The formation of disulfide impurities through oxidation of the thiol can be minimized by conducting the reaction under an inert atmosphere. libretexts.org
Purification Techniques: Efficient purification methods at each stage are crucial to remove side-products that could interfere with subsequent reactions. Techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of intermediates.
The following table outlines potential side products and mitigation strategies for the key reaction steps.
| Reaction Step | Potential Side Product | Mitigation Strategy |
| Newman-Kwart Rearrangement | Decomposition products from high temperatures | Use of a palladium catalyst to lower the reaction temperature. organic-chemistry.orgnih.gov |
| Thiolate Methylation | Diphenyl disulfide | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). libretexts.org |
| Thiolate Methylation | Sulfonium salt (over-methylation) | Use of stoichiometric amounts of the methylating agent and controlled reaction time. libretexts.org |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into chemical manufacturing to reduce the environmental impact of synthetic processes. For the synthesis of this compound, several green approaches can be considered.
Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally benign alternatives is a key focus. Solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and even water are being explored for various synthetic transformations. whiterose.ac.uksid.ir Ionic liquids are also being investigated as recyclable reaction media. mdpi.com
Catalytic Methods: The use of catalysts, especially in small quantities, is a cornerstone of green chemistry as it reduces the generation of stoichiometric waste. As mentioned, palladium catalysis in the Newman-Kwart rearrangement is a prime example. organic-chemistry.orgresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. The Newman-Kwart rearrangement followed by methylation is a relatively atom-economical pathway.
Alternative Methylating Agents: While effective, methyl iodide is a toxic reagent. Research into greener methylating agents like dimethyl carbonate is ongoing. jmaterenvironsci.com Trimethylsulfoxonium iodide is another potential green alternative. rsc.org
Energy Efficiency: Employing catalytic methods that allow for lower reaction temperatures, such as the palladium-catalyzed or photoredox-mediated Newman-Kwart rearrangement, can significantly reduce energy consumption. organic-chemistry.orgorganic-chemistry.org
By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be made more efficient, scalable, and environmentally responsible.
Chemical Reactivity and Transformation Pathways of 2,4 Difluoro 6 Methyl Thiophenol
Reactions Involving the Aromatic Ring System
The substituted benzene (B151609) ring is susceptible to attack by both electrophiles and nucleophiles, with the regiochemical outcome determined by the directing effects of the existing groups.
In electrophilic aromatic substitution (EAS), the rate and orientation of the incoming electrophile are governed by the substituents on the benzene ring. libretexts.org Activating groups increase the reaction rate and direct the electrophile to the ortho and para positions, while deactivating groups slow the reaction. libretexts.org
For 2,4-Difluoro-6-(methyl)thiophenol, the directing effects are as follows:
-SCH₃ (Methylthio) Group: The thioether group is an activating group and a strong ortho, para-director due to the ability of sulfur's lone pairs to donate electron density to the ring through resonance. youtube.comrsc.org
The combined influence of these groups on the regioselectivity of EAS on this compound points towards a specific position for substitution. The C5 position is strongly favored as it is ortho to the activating methylthio group and also ortho and para to the two deactivating fluoro groups, respectively.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
| -SCH₃ | C6 | Weakly Withdrawing | Strongly Donating | Activating | ortho (C5), para (C3) |
| -F | C2 | Strongly Withdrawing | Weakly Donating | Deactivating | ortho (C1, C3), para (C5) |
| -F | C4 | Strongly Withdrawing | Weakly Donating | Deactivating | ortho (C3, C5), para (C1) |
| Net Effect | Strong preference for C5 |
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. rsc.org The fluorine atoms in this compound not only serve as leaving groups but also activate the ring towards nucleophilic attack. While classical SNAr reactions require strongly electron-deficient rings, modern catalytic methods have expanded the scope to include less activated and even electron-rich aryl fluorides. acs.orgthieme-connect.comsci-hub.se
Catalytic systems using transition metals like rhodium or ruthenium can activate the C-F bond via η6-coordination, facilitating substitution under milder conditions than traditionally required. thieme-connect.comsci-hub.sensf.gov Furthermore, organic photoredox catalysis has emerged as a powerful tool for the SNAr of unactivated fluoroarenes with various nucleophiles, including azoles, amines, and carboxylic acids. nih.gov In the case of this compound, the inherent activation provided by the two fluoro groups makes it a suitable substrate for SNAr, allowing for the selective replacement of a fluorine atom by a range of nucleophiles.
| Nucleophile Class | Example Nucleophile | Product Type |
| Amines | Morpholine | N-Aryl Amines |
| Alcohols/Phenols | Sodium Methoxide | Aryl Ethers |
| Thiols | Sodium Thiophenoxide | Diaryl Sulfides |
| Azoles | Imidazole | N-Aryl Azoles |
| Amides | Lactam Enolates | N-Aryl Amides |
Directed ortho metalation (DoM) is a powerful synthetic strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org The reaction relies on a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation at the adjacent ortho position. organic-chemistry.org
In this compound, both the thioether and fluorine substituents can act as DMGs. The thioether group is a recognized DMG, and fluorine is also known to be a potent directing group for lithiation. organic-chemistry.orgresearchgate.net The most kinetically acidic proton is located at the C5 position, which is ortho to both the thioether group at C6 and the fluorine atom at C4. Deprotonation with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would generate a highly reactive aryllithium intermediate. researchgate.net This intermediate can then be "quenched" by reacting it with various electrophiles, installing a new functional group exclusively at the C5 position.
| Electrophile | Reagent Example | Functional Group Introduced |
| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones | Acetone | Tertiary Alcohol (-C(OH)(CH₃)₂) |
| Iodine | I₂ | Iodide (-I) |
| Alkyl Halides | Methyl Iodide | Methyl Group (-CH₃) |
| Silyl Halides | Trimethylsilyl Chloride | Silyl Group (-Si(CH₃)₃) |
Transformations of the Thioether and Fluoroaryl Functionalities
Beyond reactions on the aromatic ring, the thioether and fluoro groups themselves can undergo specific chemical transformations.
The sulfur atom in the thioether group is readily oxidized. fiveable.me This transformation can be controlled to selectively produce either the corresponding sulfoxide (B87167) or sulfone, which are valuable synthetic intermediates. quimicaorganica.org
To Sulfoxide: Selective mono-oxidation to form 2,4-Difluoro-6-(methyl)sulfinylphenol can be achieved using mild or controlled amounts of oxidizing agents. Reagents such as sodium periodate (B1199274) or one equivalent of hydrogen peroxide are commonly used. quimicaorganica.org Catalytic systems, including those based on manganese or polyoxomolybdates, have been developed for the highly selective oxidation of thioethers to sulfoxides with high efficiency. rsc.orgorganic-chemistry.org
To Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the thioether with stronger or excess oxidizing agents, yields the sulfone, 2,4-Difluoro-6-(methyl)sulfonylphenol. Common reagents for this transformation include excess hydrogen peroxide, often in the presence of an acid catalyst, or other potent oxidants like potassium permanganate (B83412). rsc.org
| Oxidizing Agent | Typical Product | Conditions |
| H₂O₂ (1 equiv.) | Sulfoxide | Controlled stoichiometry |
| Sodium Periodate (NaIO₄) | Sulfoxide | Mild conditions |
| m-CPBA (1 equiv.) | Sulfoxide | Selective oxidation |
| H₂O₂ (excess) | Sulfone | Stronger conditions, often with catalyst |
| KMnO₄ | Sulfone | Strong oxidation |
The carbon-sulfur bond in aryl thioethers can be cleaved under various conditions, a process known as desulfurization. organic-chemistry.org This reaction typically involves reductive cleavage to replace the thioether group with a hydrogen atom. A classic reagent for this purpose is Raney nickel. organic-chemistry.org This would convert this compound into 1,5-difluorobenzene. Modern methods using transition-metal catalysts, such as those based on nickel or molybdenum, can also effect C-S bond cleavage, sometimes under milder conditions. organic-chemistry.org
In addition to complete removal, the C-S bond can be "activated" for cross-coupling reactions. In this context, the thioether can function as a leaving group in transition-metal-catalyzed processes, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at that position, providing an alternative to traditional cross-coupling reactions that use aryl halides. nih.govorganic-chemistry.org
The C-F bond, known for its high bond dissociation energy, is generally robust. researchgate.net However, its activation and subsequent functionalization are areas of intense research. digitellinc.com Under specific conditions, often involving transition-metal or photoredox catalysis, the C-F bond can be activated for reductive defluorination or for cross-coupling reactions. digitellinc.comspringernature.com
Reactivity of C-F Bonds in Aromatic Systems
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, and as such, it exhibits low reactivity, making its functionalization a significant challenge in synthetic chemistry. In aromatic systems like this compound, the C-F bonds are further stabilized by their attachment to the sp²-hybridized carbon of the benzene ring. However, the presence of two electron-withdrawing fluorine atoms on the aromatic ring influences the electron density and reactivity of the molecule.
The reactivity of C-F bonds in fluoroaromatic compounds is often exploited in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards attack by nucleophiles. The rate of SNAr reactions is dependent on the position of the fluorine atoms and the nature of the other substituents on the ring. In this compound, the fluorine atoms are located at positions that are ortho and para to the thiomethyl group. This positioning can influence the regioselectivity of nucleophilic attack.
Metal-Catalyzed Coupling Reactions and C-H Functionalization
Transition metal-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of aromatic compounds under relatively mild conditions. mtroyal.ca For a molecule such as this compound, these reactions can be directed towards either the C-F bonds, the C-S bond, or the C-H bonds of the aromatic ring.
The thioether moiety can act as a directing group in C-H functionalization reactions, where a transition metal catalyst coordinates to the sulfur atom, facilitating the activation of a nearby C-H bond. nih.gov This strategy allows for the regioselective introduction of new functional groups.
Cross-Coupling Strategies for Aromatic Derivatization
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures. Several cross-coupling strategies can be envisioned for the derivatization of this compound.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. While C-F bonds are generally less reactive than other carbon-halogen bonds, under specific catalytic conditions, they can participate in Suzuki-Miyaura coupling reactions. Alternatively, the thiol group could be transformed into a more reactive leaving group, such as a triflate, to facilitate coupling.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. nih.gov This reaction is known for its high functional group tolerance and can be applied to the functionalization of fluorinated aromatic compounds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This could be a potential route for introducing nitrogen-containing substituents onto the aromatic ring of this compound, likely by targeting one of the C-F bonds.
Below is a table summarizing potential cross-coupling strategies for the derivatization of an activated aromatic thiol derivative.
| Coupling Reaction | Catalyst/Reagents | Potential Bond Formation |
| Suzuki-Miyaura | Pd catalyst, Base, Boronic acid/ester | C-C |
| Negishi | Pd or Ni catalyst, Organozinc reagent | C-C |
| Buchwald-Hartwig | Pd catalyst, Base, Amine | C-N |
| C-S Coupling | Pd catalyst, Thiol | C-S |
Stereoselective Reactions
While the core of this compound is achiral, the introduction of new substituents through the aforementioned coupling reactions or C-H functionalization can create stereocenters. The development of stereoselective reactions is crucial for the synthesis of enantiomerically pure compounds, which is of particular importance in medicinal chemistry and materials science.
For instance, if a prochiral nucleophile is used in a substitution reaction, or if a new chiral center is generated during a coupling reaction, the use of chiral ligands on the metal catalyst can induce stereoselectivity. The design of such ligands is an active area of research, aiming to control the three-dimensional arrangement of atoms in the product.
Photoredox Catalysis in Thioether Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. nih.gov It allows for the generation of radical intermediates under mild conditions, which can then participate in a variety of chemical transformations.
In the context of thioether functionalization, photoredox catalysis can be used to activate the C-H bonds adjacent to the sulfur atom or to facilitate the formation of new C-S bonds. nih.gov For this compound, this could involve the functionalization of the methyl group of the thiomethoxy substituent or reactions involving the thiol group itself if the methyl group were absent. The thiol-ene reaction, for example, is a well-established photoredox-catalyzed process for forming C-S bonds. nih.gov
Acid-Base Properties and Hydrogen Bonding Interactions of the Thiomethoxy Group
The sulfur atom of the thiomethoxy group possesses lone pairs of electrons and can act as a hydrogen bond acceptor. researchgate.netresearchgate.net Although sulfur is a weaker hydrogen bond acceptor than oxygen, these interactions can still be significant in determining the conformation of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov The strength of these hydrogen bonds is dependent on the geometry of the interaction and the nature of the hydrogen bond donor. nih.gov
The table below summarizes the key properties of the thiomethoxy group in the context of the title compound.
| Property | Description |
| Acid-Base Character | The sulfur atom is weakly basic. The acidity of the corresponding thiol would be enhanced by the electron-withdrawing fluorine atoms. leah4sci.comyoutube.comscielo.org.mx |
| Hydrogen Bonding | The sulfur atom can act as a hydrogen bond acceptor, forming interactions with suitable hydrogen bond donors. researchgate.netresearchgate.netnih.gov |
| Electronic Effect | The thiomethoxy group is generally considered a weak ortho, para-director and activating group in electrophilic aromatic substitution, though this is counteracted by the deactivating effect of the fluorine atoms. |
Advanced Spectroscopic and Structural Characterization of 2,4 Difluoro 6 Methyl Thiophenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For a compound like 2,4-Difluoro-6-(methyl)thiophenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.
A multi-nuclear NMR analysis is fundamental to the characterization of this compound, providing insights into the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the thiol proton. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons of the SCH₃ group would appear as a singlet, while the thiol proton (SH) would also be a singlet, though its chemical shift can be variable and it may undergo exchange with deuterated solvents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbons directly bonded to fluorine atoms would exhibit large one-bond C-F coupling constants. The chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atoms and the sulfur substituent.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. nih.govhuji.ac.ilaiinmr.comnih.gov It would show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 4. nih.govhuji.ac.ilaiinmr.comnih.gov The chemical shifts and the fluorine-fluorine coupling constants provide valuable information about their relative positions on the aromatic ring. nih.govhuji.ac.ilaiinmr.comnih.gov
Expected NMR Data for this compound (Based on Analogous Compounds)
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling Constants (J, Hz) |
| ¹H | Aromatic H: 6.8 - 7.5 | Multiplets due to H-H and H-F coupling |
| SCH₃: 2.4 - 2.6 | Singlet | |
| SH: 3.0 - 4.0 | Singlet (broad) | |
| ¹³C | Aromatic C-F: 150 - 165 | Doublet, ¹JCF ≈ 240-260 Hz |
| Aromatic C-S: 120 - 130 | ||
| Aromatic C-H: 110 - 130 | ||
| SCH₃: 15 - 20 | ||
| ¹⁹F | F at C-2: -110 to -130 | Doublet of doublets |
| F at C-4: -100 to -120 | Doublet of doublets |
Note: These are estimated values and can vary based on solvent and experimental conditions.
2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign which aromatic protons are adjacent to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, providing information about the conformation and stereochemistry of the molecule. For instance, it could show a correlation between the methyl protons and the aromatic proton at the 5-position.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₆F₂S), HRMS would confirm the molecular formula by providing a highly accurate molecular weight.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for thiophenols and their derivatives often involve the loss of the thiol group or fragments from the substituents. For this compound, expected fragmentation could include the loss of:
A methyl radical (•CH₃) from the molecular ion.
A thiol radical (•SH).
Hydrogen sulfide (B99878) (H₂S).
The entire methylthio group (•SCH₃).
The presence of fluorine atoms would also influence the fragmentation, and the isotopic pattern of sulfur would be evident in the mass spectrum.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov
The FT-IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its various functional groups.
C-F Stretching: Strong absorption bands in the FT-IR spectrum, typically in the region of 1250-1000 cm⁻¹, are characteristic of C-F stretching vibrations. The exact positions would be influenced by the aromatic system.
C-S Stretching: The C-S stretching vibration usually appears as a weak to moderate band in the range of 710-570 cm⁻¹.
S-H Stretching: A weak absorption band for the S-H stretch is expected around 2600-2550 cm⁻¹ in the FT-IR spectrum.
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region.
CH₃ Bending: The bending vibrations of the methyl group would be observed around 1450 cm⁻¹ and 1380 cm⁻¹.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C-F | Stretching | 1250 - 1000 | FT-IR (strong) |
| C-S | Stretching | 710 - 570 | FT-IR/Raman (weak-moderate) |
| S-H | Stretching | 2600 - 2550 | FT-IR (weak) |
| Aromatic C=C | Stretching | 1600 - 1400 | FT-IR/Raman (moderate-strong) |
| Aromatic C-H | Stretching | > 3000 | FT-IR/Raman (moderate) |
| CH₃ | Bending | 1450, 1380 | FT-IR (moderate) |
X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions
Molecular Conformation: The dihedral angles defining the orientation of the methylthio group relative to the aromatic ring.
Bond Parameters: Precise bond lengths and angles for all atoms in the molecule, which can be compared with theoretical calculations.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding (e.g., involving the thiol hydrogen), dipole-dipole interactions, or π-π stacking between the aromatic rings. nih.gov
Due to the lack of publicly available crystal structure data for this compound, the discussion remains hypothetical. However, data from related structures, such as 4-thiocresol, show how thiophenol derivatives pack in the solid state. nih.gov
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for probing the electronic structure of molecules. In the context of this compound, UV-Vis spectroscopy provides insights into the electronic transitions between different energy levels within the molecule, particularly those involving the aromatic ring and its substituents. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The primary electronic transitions observed in aromatic compounds like substituted thiophenols are π → π* and n → π* transitions.
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands in the UV region. In benzene (B151609), the parent aromatic system, these transitions give rise to a primary absorption band (E2-band) around 204 nm and a secondary, fine-structured band (B-band) around 254 nm.
The n → π* transitions involve the excitation of a non-bonding electron, such as one from the lone pairs on the sulfur atom in the thiol group, to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (lower ε value) compared to π → π* transitions.
The substituents on the benzene ring—the thiol (-SH), methylthio (-SCH3), and fluorine (-F) groups—significantly influence the UV-Vis spectrum. These groups act as chromophores and auxochromes, altering the energy of the molecular orbitals and thus shifting the absorption maxima (λmax) and changing the intensity of the absorption bands. This phenomenon is primarily due to electronic effects, namely resonance (mesomeric) and inductive effects, which affect the extent of conjugation in the molecule.
In this compound, the methylthio group (-SCH3) is generally considered an electron-donating group (auxochrome) through resonance, where the lone pair of electrons on the sulfur atom can be delocalized into the π-system of the benzene ring. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π → π* transitions, leading to a bathochromic (red) shift of the absorption bands to longer wavelengths compared to benzene.
Detailed research on substituted thiophenols has shown that the position and intensity of the absorption bands are sensitive to the nature and position of the substituents. For instance, studies on p-methylthiophenol have demonstrated the bathochromic effect of the methylthio group. rsc.org The introduction of fluorine atoms, as seen in related fluorinated aromatic compounds, can modulate these transitions. The presence of multiple substituents can lead to complex interactions that are not simply additive.
The UV-Vis spectrum of this compound in a non-polar solvent like methanol (B129727) would be expected to show characteristic absorption bands arising from the substituted benzene ring. wikipedia.org Based on data for related compounds, the principal π → π* transitions would likely be observed in the region of 240-300 nm.
The following interactive table provides a summary of the expected UV-Vis absorption data for this compound and its parent/related compounds, illustrating the effects of the various substituents on the electronic transitions.
Interactive Data Table: UV-Vis Absorption Data for Thiophenol and Related Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type | Reference |
| Benzene | Hexane | 254 | 204 | π → π* (B-band) | General Textbook Data |
| Thiophenol | Ethanol | ~236, ~269 | ~10,000, ~700 | π → π | rsc.org |
| p-Methylthiophenol | Ethanol | ~256 | ~11,000 | π → π | rsc.org |
| 2,4-Difluorophenol | Not Specified | Not Specified | Not Specified | π → π | sigmaaldrich.comnih.gov |
| This compound | Methanol | Est. 250-280 | Est. 5,000-15,000 | π → π | Estimated |
| This compound | Methanol | Est. >290 | Est. <1,000 | n → π* | Estimated |
Note: The values for this compound are estimated based on the known effects of -SCH3 and -F substituents on the benzene chromophore. The actual experimental values may vary.
The study of the electronic spectra of this compound and its derivatives is crucial for understanding their electronic structure and predicting their behavior in various applications, including as precursors in materials science where electronic properties are paramount.
Computational and Theoretical Investigations of 2,4 Difluoro 6 Methyl Thiophenol
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT calculations are instrumental in elucidating the electronic characteristics of molecules like 2,4-Difluoro-6-(methyl)thiophenol. By solving the Kohn-Sham equations, one can obtain the electron density and, from it, a wide range of molecular properties. For substituted thiophenols, DFT studies often employ hybrid functionals like B3LYP in conjunction with a suitable basis set such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. digitellinc.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, thus relating to its nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
For a molecule like this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the benzene (B151609) ring. The LUMO, on the other hand, would likely be a π* orbital of the aromatic ring. The electron-withdrawing nature of the fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to thiophenol, while the methyl and thiomethyl groups would have a contrary, electron-donating effect.
Table 1: Hypothetical Frontier Molecular Orbital Energies for Substituted Thiophenols
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Thiophenol | -6.5 | -0.8 | 5.7 |
| 2,4-Difluorothiophenol (B157739) | -6.8 | -1.2 | 5.6 |
| This compound | -6.7 | -1.1 | 5.6 |
Note: The values for this compound are hypothetical and are projected based on the expected electronic effects of the substituents. Actual values would require specific DFT calculations.
Electrostatic Potential (ESP) Surface Mapping
The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The ESP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.
In this compound, the most negative potential is expected to be localized on the sulfur atom due to its lone pairs of electrons. The fluorine atoms, being highly electronegative, will also create regions of negative potential. The hydrogen atom of the thiol group will be a site of positive potential, making it susceptible to deprotonation. The aromatic ring will exhibit a complex ESP landscape due to the competing electronic effects of the substituents.
Charge Distribution and Bond Order Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, bond order, and intramolecular interactions. It provides a more intuitive picture of the "localized" bonds and lone pairs within a molecule. For this compound, NBO analysis would quantify the partial charges on each atom, confirming the electron-withdrawing effect of the fluorine atoms and the electron-donating nature of the methyl and thiomethyl groups.
The bond orders calculated from NBO analysis can provide insights into the strength and nature of the chemical bonds. For instance, the C-S bond order would be of interest, as would the C-F and C-C bonds within the aromatic ring. These parameters can help in understanding the molecule's stability and its propensity for certain types of reactions.
Conformational Analysis and Energy Landscapes
The presence of the thiomethyl group introduces rotational flexibility around the C-S bond in this compound. Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.
For this compound, the key dihedral angle to consider would be the C(aryl)-C(aryl)-S-C(methyl) angle. The rotation around the C(aryl)-S bond will likely lead to different stable conformations due to steric interactions between the methyl group and the ortho-substituents (a fluorine atom and another methyl group). The relative energies of these conformers can be used to determine the most populated conformation at a given temperature.
Table 2: Hypothetical Relative Energies of Conformers for this compound
| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |
| A | 0° (eclipsed) | 5.2 |
| B | 60° (gauche) | 0.5 |
| C | 120° | 2.8 |
| D | 180° (anti) | 0.0 |
Note: These values are hypothetical and serve to illustrate the expected energy landscape. The anti-conformer is often the most stable due to minimized steric hindrance.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.
NMR Chemical Shifts: The prediction of NMR chemical shifts, particularly for nuclei like ¹H, ¹³C, and ¹⁹F, is a common application of DFT. nih.gov The shielding tensor for each nucleus is calculated, and from this, the chemical shift is determined relative to a standard reference compound. For this compound, predicting the ¹⁹F NMR chemical shifts would be particularly useful for its characterization, as the chemical shifts of fluorine are very sensitive to the electronic environment. researchgate.net
Vibrational Frequencies: The calculation of vibrational frequencies is another important application of DFT. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra. The characteristic S-H stretching frequency in thiophenols is a key vibrational mode that would be of interest.
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR (S-H) | 3.5 - 4.5 ppm |
| ¹³C NMR (C-S) | 125 - 135 ppm |
| ¹⁹F NMR (ortho-F) | -110 to -130 ppm |
| ¹⁹F NMR (para-F) | -100 to -120 ppm |
| IR (S-H stretch) | 2550 - 2600 cm⁻¹ |
Note: These are typical ranges for similar fluorinated and methylated thiophenols and would need to be specifically calculated for the title compound.
Reaction Mechanism Studies: Transition State Calculations and Reaction Coordinate Analysis
Computational chemistry can be employed to study the mechanisms of chemical reactions involving this compound. This involves locating the transition state (TS) structures for a given reaction and calculating the activation energy barrier. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insights into the geometry of the reacting species at the point of highest energy along the reaction pathway.
For instance, one could study the deprotonation of the thiol group, the oxidation of the thiol to a disulfide, or its participation in nucleophilic substitution reactions. By mapping the reaction coordinate, which is the lowest energy path connecting reactants, transition state, and products, one can gain a detailed understanding of the reaction mechanism. The calculated activation energies can be used to predict the feasibility and rate of the reaction.
Applications of 2,4 Difluoro 6 Methyl Thiophenol in Chemical Synthesis and Materials Science
Building Block in Complex Organic Synthesis
The strategic placement of functional groups in 2,4-Difluoro-6-(methyl)thiophenol makes it a valuable precursor and synthon in the construction of intricate molecular architectures.
Precursor for Advanced Aromatic and Heterocyclic Ring Systems
The reactivity of the thiophenol moiety allows for its incorporation into a variety of ring systems. Thiophenols are known starting materials for the synthesis of numerous heterocyclic compounds, including benzothiazoles, triazoles, and thiazolidinones. ekb.egresearchgate.net The presence of two fluorine atoms on the benzene (B151609) ring of this compound can significantly influence the reactivity and properties of the resulting heterocyclic systems. These fluorine atoms can enhance the biological activity and metabolic stability of the final products, a desirable feature in medicinal chemistry.
While direct studies on the use of this compound in the synthesis of a wide array of heterocyclic systems are not extensively documented, research on analogous compounds provides insight into its potential. For instance, in the synthesis of N-thiomethyl benzimidazoles, the use of 2,4-difluorobenzenethiol, a closely related compound, has been reported, although with noted decreases in reaction yields compared to less substituted thiophenols. This suggests that while the synthesis is feasible, the electronic effects of the fluorine atoms can impact the reaction efficiency.
The general synthetic utility of thiophenols in forming heterocyclic structures is well-established through various synthetic protocols. ekb.egresearchgate.net These methods often involve condensation reactions with other bifunctional molecules to construct the desired ring systems.
Table 1: Examples of Heterocyclic Systems Derived from Thiophenols
| Heterocyclic System | General Synthetic Approach | Potential Influence of this compound |
| Benzothiazoles | Condensation with o-halo-nitrobenzenes or related precursors. | Enhanced biological activity and altered electronic properties of the resulting benzothiazole (B30560) core. |
| 1,2,4-Triazoles | Reaction with derivatives of hydrazine (B178648) and a carbon source. | Increased metabolic stability and lipophilicity of the triazole product. |
| Thiazolidinones | Cyclocondensation with an α-halo acid and an imine. | Potential for creating novel derivatives with unique pharmacological profiles. |
Synthon in Convergent and Divergent Synthetic Routes
In the context of complex molecule synthesis, a "synthon" represents a conceptual unit within a molecule that aids in planning its synthesis. This compound can serve as a versatile synthon in both convergent and divergent synthetic strategies.
In a convergent synthesis , different fragments of a target molecule are synthesized separately and then joined together at a late stage. The thiol group of this compound can be readily utilized for coupling reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, to connect it with other molecular fragments.
In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. The fluorinated thiophenol core of this compound can be functionalized at different positions (the thiol group, the methyl group, or the aromatic ring itself through further substitution) to create a diverse set of molecules. This approach is particularly valuable in drug discovery for generating a range of analogues for structure-activity relationship (SAR) studies.
Ligand Design in Organometallic Chemistry and Catalysis
The sulfur atom in this compound possesses lone pairs of electrons that can coordinate to transition metals, making it a candidate for ligand design in organometallic chemistry and catalysis.
Chelation and Coordination Chemistry with Transition Metals
Thiophenol-based ligands are known to form stable complexes with a variety of transition metals. researchgate.net The coordination of the thiol group can occur in a monodentate fashion, or it can be part of a larger chelating ligand system if other donor atoms are present in the molecule. The electronic properties of the ligand, which are influenced by the substituents on the aromatic ring, play a crucial role in the stability and reactivity of the resulting metal complex.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Partners |
| Monodentate | The ligand binds to the metal center through the sulfur atom only. | Palladium, Platinum, Gold, Copper |
| Bridging | The sulfur atom bridges two metal centers. | Iron-Sulfur clusters, other polynuclear complexes |
| Chelating (in derivatives) | If the methyl group is functionalized with another donor atom, it could form a bidentate chelating ligand. | Various transition metals depending on the nature of the second donor atom. |
Role in Catalytic Processes (e.g., C-C, C-N, C-S bond formation, polymerization)
Transition metal complexes bearing thiolate ligands can exhibit catalytic activity in a range of organic transformations. Palladium complexes with phosphine (B1218219) and thiolate ligands, for example, are widely used in cross-coupling reactions to form carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. acs.org The electronic and steric properties of the ligands are critical for the efficiency and selectivity of these catalytic processes.
While there is no direct evidence in the searched literature for the use of this compound as a ligand in such catalytic reactions, its structural features suggest potential applicability. The electron-withdrawing nature of the difluorinated ring could modulate the reactivity of a metal catalyst, potentially leading to unique catalytic properties. For instance, in palladium-catalyzed couplings, the ligand can influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. youtube.comyoutube.comyoutube.com
Furthermore, thiol compounds can be involved in polymerization processes, for example, as chain transfer agents. researchgate.net The specific effects of the fluoro and methyl substituents of this compound on such processes would be an area for further investigation.
Development of Advanced Functional Materials
The incorporation of fluorinated motifs into organic molecules is a common strategy for the development of advanced functional materials with tailored properties. Fluorine's high electronegativity and the unique properties of the carbon-fluorine bond can impart hydrophobicity, thermal stability, and specific electronic characteristics to materials.
Although no specific applications of this compound in materials science have been found in the searched literature, its structure suggests potential uses in areas such as:
Fluorinated Polymers: As a monomer or a functional additive, it could be used to create polymers with low surface energy, high thermal resistance, and specific optical properties.
Organic Electronics: The electronic properties of the fluorinated aromatic ring could be exploited in the design of organic semiconductors or dielectrics.
Self-Assembled Monolayers (SAMs): Thiol groups are known to form well-ordered SAMs on gold surfaces. The fluorinated tail of this compound could be used to create hydrophobic and chemically resistant surfaces.
Further research is needed to explore and realize the potential of this compound in these and other areas of materials science.
Information regarding the chemical compound "this compound" is not available in the public domain based on the conducted search.
Despite a comprehensive search for "this compound," no specific data, research findings, or applications related to this particular chemical compound could be located in the available resources. Information was found for structurally related compounds such as 2,4-Difluorothiophenol (B157739), but not for the methylated derivative specified.
Consequently, the requested article focusing on the applications of this compound in chemical synthesis, materials science, and agrochemical chemistry cannot be generated due to the absence of relevant scientific literature and data. The following sections, as outlined in the user's request, remain unaddressed for this reason:
Applications in Agrochemical Chemistry (strictly chemical and synthetic aspects, no biological efficacy)
Further investigation into proprietary or specialized chemical databases may be required to obtain information on this specific compound.
Synthesis and Reactivity of Structural Derivatives and Analogues of 2,4 Difluoro 6 Methyl Thiophenol
Systematic Variation of Fluorine Substitution Patterns and their Chemical Impact
The number and position of fluorine substituents on the aromatic ring of a thiophenol derivative dramatically influence its reactivity and electronic properties. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can participate in a resonance-donating effect (+R), particularly when situated ortho or para to a reaction center. libretexts.org This dual nature leads to complex and position-dependent impacts on the molecule's character.
Changing the fluorine substitution pattern on the thiophenol ring modifies key chemical properties:
Acidity (pKa): The strong inductive effect of fluorine stabilizes the thiophenolate anion (ArS⁻) formed upon deprotonation of the thiol group (S-H). This stabilization increases the acidity of the thiophenol, resulting in a lower pKa value. The effect is additive and more pronounced with a greater number of fluorine substituents. For instance, the pKa of thiophenol is 6.6, while the pKa of pentafluorothiophenol (B1630374) is 2.68, illustrating a significant increase in acidity.
Nucleophilicity: While the fluorine atoms increase the acidity of the S-H bond, they decrease the nucleophilicity of the resulting thiophenolate anion. The electron-withdrawing nature of the fluorine atoms reduces the electron density on the sulfur atom, making it a less potent nucleophile.
Oxidation Potential: Fluorine substitution can increase the oxidation potential of the molecule. nih.gov The electron-withdrawing groups make it more difficult to remove electrons from the sulfur atom or the aromatic ring.
Electrophilic Aromatic Substitution: Fluorine atoms are deactivating yet ortho-, para-directing for electrophilic aromatic substitution. lumenlearning.comlibretexts.org The strong -I effect withdraws electron density from the ring, making it less reactive towards electrophiles than benzene (B151609). However, the +R effect from fluorine's lone pairs can stabilize the carbocation intermediate (arenium ion), particularly when the attack occurs at the ortho or para positions relative to the fluorine. libretexts.org In a molecule like 2,4-Difluoro-6-(methyl)thiophenol, the positions for further substitution are sterically and electronically influenced by three substituents.
The following table illustrates the predicted impact of varying fluorine substitution on a generic thiophenol ring.
| Substitution Pattern | Key Electronic Effects | Predicted Impact on Acidity (pKa) | Predicted Impact on Reactivity in SNAr |
| 4-Fluorothiophenol | -I, +R | Lower than thiophenol | Activated |
| 2,4-Difluorothiophenol (B157739) | Additive -I, +R | Lower than 4-fluorothiophenol | Highly Activated |
| 2,6-Difluorothiophenol | Additive -I, +R | Lower than 4-fluorothiophenol | Activated, sterically hindered |
| 2,4,6-Trifluorothiophenol | Strong Additive -I, +R | Lower than difluorophenols | Highly activated, sterically hindered |
| Pentafluorothiophenol | Dominant -I | Lowest pKa | Very Highly Activated |
Introduction of Diverse Alkyl and Aryl Groups on the Thioether Moiety
The synthesis of thioethers (sulfides) is a fundamental transformation in organic chemistry. Starting from a difluorinated thiophenol, the methyl group in this compound can be conceptually replaced with a wide array of alkyl and aryl groups to modulate properties like steric bulk, lipophilicity, and electronic character. The general approach involves the reaction of the corresponding thiophenol (or its thiolate salt) with an electrophile, such as an alkyl or aryl halide.
Common synthetic routes to produce diverse thioethers from a thiophenol precursor include:
Williamson-type Synthesis: This classic method involves the deprotonation of the thiophenol with a base (e.g., NaOH, K₂CO₃) to form the more nucleophilic thiolate, which then undergoes an SN2 reaction with an alkyl halide (R-X) or sulfonate (R-OTs). This method is highly effective for primary and secondary alkyl groups.
Palladium- or Copper-Catalyzed Cross-Coupling: For the synthesis of aryl thioethers, transition metal-catalyzed reactions are often employed. For instance, the Buchwald-Hartwig or Ullmann coupling reactions can form a C-S bond between the thiophenol and an aryl halide or triflate.
Thiol-ene Reaction: A radical-mediated or base-catalyzed addition of a thiol across a double bond (alkene) provides an efficient and atom-economical route to thioethers, particularly for creating long-chain alkyl derivatives.
The table below provides examples of diverse thioethers that can be synthesized from a precursor like 2,4-difluorothiophenol and the corresponding reagents.
| Thioether Product | Reagent for R Group | Synthetic Method |
| 2,4-Difluoro-1-(ethylthio)-benzene | Ethyl iodide (CH₃CH₂I) | Williamson Synthesis |
| 1-(Benzylthio)-2,4-difluorobenzene | Benzyl bromide (BnBr) | Williamson Synthesis |
| 2,4-Difluoro-1-(phenylthio)-benzene | Iodobenzene (PhI) | Buchwald-Hartwig Coupling |
| 1-(tert-Butylthio)-2,4-difluorobenzene | 2-Methylpropene | Acid-catalyzed Thiol-ene |
| 2-((2,4-Difluorophenyl)thio)acetic acid | Iodoacetic acid | Williamson Synthesis |
Synthesis of Related Difluorinated Thiophenols and Their Sulfur Oxidized Forms
The synthesis of difluorinated thiophenols can be achieved through various methods, often starting from a corresponding aniline (B41778) or aryl halide. A common route is the Leuckart thiophenol synthesis, where a diazonium salt derived from a difluoroaniline is reacted with a xanthate, followed by hydrolysis.
Once the thiophenol or thioether is obtained, the sulfur atom can be selectively oxidized to higher oxidation states, namely sulfoxide (B87167) and sulfone. youtube.com This transformation significantly alters the geometry and electronic properties of the sulfur center. The sulfur in a thioether is bent and a weak hydrogen bond acceptor. In a sulfoxide, the sulfur becomes trigonal pyramidal and a strong hydrogen bond acceptor. In a sulfone, the sulfur is tetrahedral and its hydrogen bond acceptor capacity is reduced compared to the sulfoxide.
The oxidation is typically achieved using controlled amounts of specific oxidizing agents. organic-chemistry.org
Thioether to Sulfoxide: Mild oxidizing agents like sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) are commonly used to achieve this selective oxidation.
Thioether/Sulfoxide to Sulfone: Stronger oxidizing agents or an excess of the oxidant are required to form the sulfone. Reagents like potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), or excess H₂O₂ are effective. youtube.com
The oxidation significantly impacts the electronic nature of the substituent. A thioether group (-SR) is generally considered a weak electron-donating group via resonance. In contrast, the sulfoxide (-SOR) and especially the sulfone (-SO₂R) groups are strongly electron-withdrawing due to the polarization of the S-O bonds.
The following table summarizes the oxidation states and the reagents used for their synthesis.
| Compound Name | Structure | Oxidation State of Sulfur | Typical Oxidizing Reagent |
| 2,4-Difluoro-1-(methylthio)benzene | Ar-S-CH₃ | -2 | (Starting Material) |
| 2,4-Difluoro-1-(methylsulfinyl)benzene | Ar-S(O)-CH₃ | 0 | H₂O₂ (1 equiv.), NaIO₄ |
| 2,4-Difluoro-1-(methylsulfonyl)benzene | Ar-S(O)₂-CH₃ | +2 | m-CPBA, KMnO₄, excess H₂O₂ |
Comparative Studies of Electronic and Steric Effects on Reactivity and Structure
The reactivity and structure of molecules like this compound are governed by a delicate interplay of electronic and steric effects from its substituents. youtube.com
Electronic Effects:
Fluorine: As discussed, fluorine exerts a powerful, distance-dependent inductive-withdrawing effect (-I) and a position-dependent resonance-donating effect (+R). libretexts.org The net effect is electron withdrawal from the ring, influencing the acidity of the thiol and the reactivity of the aromatic ring.
Thiomethyl Group (-SCH₃): This group is generally considered a weak ortho-, para-director in electrophilic aromatic substitution. It has a weak electron-withdrawing inductive effect due to sulfur's electronegativity relative to carbon, but a more significant electron-donating resonance effect due to sulfur's lone pairs.
Methyl Group (-CH₃): The methyl group at the 6-position is a weak electron-donating group through an inductive effect and hyperconjugation. It acts as an activator for electrophilic substitution.
The combination of two strong -I fluorine atoms and two ortho-, para-directing groups (-SCH₃ and -CH₃) creates a complex electronic environment that dictates the regioselectivity of further reactions.
Steric Effects:
Ortho-Substituents: The presence of the methyl group at the 6-position (ortho to the sulfur) provides significant steric hindrance around the thiol group. This can impede the approach of bulky reagents to the sulfur atom and may influence the conformation of the thiomethyl group relative to the ring. Similarly, the fluorine at the 2-position also contributes to steric crowding. This steric congestion can influence reaction rates and, in some cases, favor substitution at less hindered positions. For example, in an electrophilic aromatic substitution, attack at the less hindered position 5 might be favored over the electronically similar position 3.
A quantitative comparison of these effects can be made using parameters like Hammett constants (σ) for electronic effects and Taft steric parameters (Es) or cone angles for steric effects.
The table below provides a qualitative comparison of the effects of the substituents in this compound.
| Substituent | Position | Electronic Effect | Steric Effect |
| -F | 2 | Strong -I, Moderate +R (Deactivating, o,p-directing) | Moderate |
| -F | 4 | Strong -I, Moderate +R (Deactivating, o,p-directing) | Minimal |
| -SCH₃ | 1 | Weak -I, Moderate +R (Activating, o,p-directing) | (Reference Group) |
| -CH₃ | 6 | Weak +I, Hyperconjugation (Activating, o,p-directing) | Moderate to High |
This interplay between electron-donating and electron-withdrawing groups, combined with steric hindrance, makes this compound and its analogues complex yet versatile platforms for chemical synthesis and for probing the fundamental principles of physical organic chemistry.
Future Research Directions and Perspectives for 2,4 Difluoro 6 Methyl Thiophenol
Exploration of Sustainable and Green Synthetic Methodologies
The synthesis of substituted thiophenols has traditionally relied on methods that can involve harsh reagents or multi-step processes. Future research will likely focus on developing more environmentally benign and efficient pathways to 2,4-Difluoro-6-(methyl)thiophenol and its derivatives.
Conventional methods for preparing thiophenols often involve the transformation of phenols via the Newman-Kwart rearrangement, which requires thermal rearrangement of O-arylthiocarbamates into S-arylthiocarbamates, followed by reduction. researchgate.net Another common approach is the copper-catalyzed coupling of aryl halides with a sulfur source. organic-chemistry.org While effective, these methods can present challenges regarding energy consumption and metal waste.
Emerging green synthetic strategies offer promising alternatives. One such avenue is the use of photocatalytic organocatalysis, which can stitch together aryl chlorides and alcohols under mild conditions using light as an energy source. nih.gov This approach avoids the need for metal catalysts and high temperatures. nih.gov Another innovative, atom-economical strategy involves the three-component coupling of feedstock aldehydes, alkenes/alkynes, and elemental sulfur, driven by photocatalyzed hydrogen atom transfer. acs.org Adapting these modern, thiol-free protocols could provide a more sustainable route to this compound.
Table 1: Comparison of Synthetic Methodologies for Thioether/Thiophenol Synthesis
| Methodology | Key Features | Catalyst/Reagents | Potential for Green Chemistry | Reference |
|---|---|---|---|---|
| Newman-Kwart Rearrangement | Transforms phenols to thiophenols via thermal rearrangement and reduction. | N,N-dimethylthiocarbamoyl chloride, LiAlH₄ | Moderate; involves multiple steps and strong reducing agents. | researchgate.net |
| Copper-Catalyzed C-S Coupling | Couples aryl halides with a sulfur source. | CuI nanoparticles, K₂CO₃, NaBH₄ | Good; nanoparticle catalysis can improve efficiency, but metal removal may be needed. | organic-chemistry.org |
| Photochemical Organocatalysis | Thiol-free synthesis from aryl chlorides and alcohols. | Indole thiolate organocatalyst, 405 nm light | High; operates under mild conditions, avoids metals, and uses light as a clean energy source. | nih.gov |
| Direct Photocatalytic Three-Component Coupling | Uses elemental sulfur and basic feedstocks. | Photocatalyst | Very High; excellent atom economy and use of readily available, non-toxic sulfur. | acs.org |
Discovery of Novel Catalytic Transformations Utilizing the Thioether Linkage
The thioether group in this compound is not merely a passive structural element but a reactive handle for further molecular engineering. The sulfur atom, with its available lone pairs, can act as a locus for a variety of catalytic transformations.
A primary area for future exploration is the selective oxidation of the thioether. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation that dramatically alters the electronic properties and steric profile of the sulfur center. masterorganicchemistry.com This could be used to fine-tune the characteristics of molecules derived from this compound. Furthermore, catalytic, enantioselective sulfenofunctionalization reactions, where a catalyst assists in the formation of a thiiranium ion intermediate that is then trapped by a nucleophile, represent a sophisticated strategy for building molecular complexity. acs.org Research into applying such catalytic cycles to substrates like this compound could yield novel chiral sulfur-containing compounds.
Another avenue involves the catalytic cleavage of the carbon-sulfur bond. For example, reductive cleavage using catalysts like nickel boride has been shown to replace the thioether group, offering a pathway to different functionalized aromatic compounds. acs.org
Table 2: Potential Catalytic Transformations of the Thioether Group
| Transformation Type | Product | Catalyst/Reagent Example | Potential Application | Reference |
|---|---|---|---|---|
| Oxidation | Sulfoxide (B87167) / Sulfone | Sodium metaperiodate, m-CPBA | Modulating electronic properties, creating chiral sulfoxides. | masterorganicchemistry.comacs.org |
| Reductive Cleavage | Aromatic hydrocarbon | Nickel Boride | Strategic removal of the sulfur group in multi-step synthesis. | acs.org |
| Enantioselective Sulfenofunctionalization | 2,3-disubstituted benzopyrans | BINAM-based phosphoramide | Synthesis of complex, enantioenriched heterocyclic compounds. | acs.org |
Integration into Emerging Smart Materials and Nanoscience Applications
The thiol functionality is renowned for its strong affinity for the surfaces of noble metals, forming stable self-assembled monolayers. nih.govscielo.br This property makes this compound an excellent candidate for the surface functionalization of nanoparticles, a cornerstone of nanoscience and smart materials development.
Future research could involve using this compound to create stable, monodisperse metal or metal oxide nanoparticles. The presence of multiple functional groups on the aromatic ring could allow for post-synthetic modification, enabling the attachment of fluorescent dyes or other moieties to create multifunctional nanosystems for targeted applications. nih.gov
Table 3: Nanoscience Applications of Thiol-Functionalized Surfaces
| Nanomaterial | Functionalizing Agent Principle | Potential Application | Key Benefit of Thiol Group | Reference |
|---|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Thiophenol derivatives | Catalysis, Colorimetric Sensors | Strong covalent Au-S bond provides robust stability. | scielo.brrsc.org |
| Silver Nanoparticles (AgNPs) | Thioether-containing polymers | Antimicrobial coatings, Bio-imaging | Strong affinity for silver surfaces, enabling controlled functionalization. | nih.gov |
| Magnetic Iron Oxide Nanoparticles (MIONs) | Polymers with thiol and carboxylic acid groups | Drug Delivery, MRI Contrast Agents | Allows for post-synthesis coupling to fluorescent dyes or targeting ligands. | nih.gov |
| Graphene-AuNP Composites | Thiophenol | Enhanced Catalysis | Acts as a molecular linker and enhances catalytic performance. | rsc.org |
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding experimental work and accelerating the design of new compounds with desired properties. For a molecule like this compound, theoretical modeling can offer profound insights.
Density Functional Theory (DFT) can be employed to calculate key molecular properties. For example, studies on substituted thiophenols have used DFT to determine the S–H bond dissociation energies (BDEs). researchgate.net These calculations reveal that the stability of the resulting thiophenol radical is the primary factor influencing the BDE. Electron-withdrawing groups, like the fluorine atoms in the target molecule, and electron-releasing groups, like the methyl group, have predictable effects on this stability. researchgate.net
Future theoretical work could focus on building a comprehensive predictive model for the reactivity of this compound. This could involve calculating parameters such as the LUMO (Lowest Unoccupied Molecular Orbital) energy, which is related to electrophilicity, and electron affinity. acs.org Recent studies have successfully used such computed parameters to create robust, single-parameter models that accurately predict the reactivity of complex molecules with thiols. acs.org Applying this "insight-driven" approach would allow for the rational design of new molecules based on this compound, with reactivity precisely tuned for specific applications in covalent drug design or materials science.
Table 4: Theoretical Parameters for Predictive Chemical Design
| Parameter | Computational Method | Predicted Property | Significance | Reference |
|---|---|---|---|---|
| S-H Bond Dissociation Energy (BDE) | DFT (UB3LYP, ROMP2) | Radical stability, antioxidant potential | Predicts reactivity in homolytic cleavage reactions. Substituent effects are critical. | researchgate.net |
| Electron Affinity | DFT | Thiol-Michael addition reactivity | Provides a robust single-parameter model for predicting covalent reactivity. | acs.org |
| LUMO Energy | DFT | Electrophilicity | Lower LUMO energy suggests greater susceptibility to nucleophilic attack. | acs.org |
| Natural Population Analysis (NPA) Charge | DFT | Charge distribution | Identifies reactive sites within the molecule. | acs.org |
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-Difluoro-6-(methyl)thiophenol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and methyl group introduction on a thiophenol scaffold. A plausible route includes:
- Step 1: Nucleophilic aromatic substitution (SNAr) on 2,4-difluorophenol using a methyl thiolate nucleophile under basic conditions (e.g., KOH/DMF) to introduce the methylthio group.
- Step 2: Acidic workup to protonate the thiol group.
Critical factors include: - Solvent polarity: Polar aprotic solvents (DMF, THF) enhance SNAr reactivity by stabilizing intermediates .
- Temperature: Reactions at 60–80°C reduce side products like disulfide formation .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) effectively isolates the product, as demonstrated in analogous thiophenol syntheses .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?
Methodological Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy:
- S-H stretch at ~2550 cm⁻¹ (weak, broad) confirms the thiol group.
- C-F stretches at 1100–1250 cm⁻¹ and C-S vibrations at 600–700 cm⁻¹ provide structural specificity .
- DFT Validation: Computational modeling (B3LYP/6-311++G**) predicts vibrational modes and chemical shifts, aligning with experimental data .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in thiol-Michael or cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Fluorines: Enhance thiol acidity (lower pKa), accelerating thiolate formation in base-initiated reactions (e.g., thiol-Michael additions). Computational studies show fluorines reduce electron density at sulfur by 15–20% compared to non-fluorinated analogs .
- Reactivity in Cross-Coupling: Fluorine’s ortho/para-directing effects stabilize transition states in Pd-catalyzed couplings. For example, Suzuki-Miyaura reactions with arylboronic acids proceed with >80% yield using Pd(PPh3)4 and K2CO3 in DMF .
- Kinetic Control: Competing pathways (e.g., disulfide formation vs. thiol-Michael addition) are governed by solvent polarity and initiator choice. DMF and triethylamine favor nucleophilic attack over oxidation .
Q. What are the challenges in characterizing self-assembled monolayers (SAMs) of this compound on gold surfaces, and how can they be addressed?
Methodological Answer:
- Disorder in SAMs: The bulky methyl and fluorine groups hinder close packing, leading to disordered monolayers. Electrochemical desorption studies in 0.5 M KOH show broad, ill-defined peaks (-0.85 V vs. Ag/AgCl), unlike ordered thiols like phenylmethanethiol .
- Characterization Tools:
- XPS: Quantifies sulfur-gold binding (S 2p3/2 peak at ~162 eV for Au-S bonds).
- STM/AFM: Resolves surface topography and defects.
- DFT Modeling: Predicts tilt angles (30–40°) and adsorption energies (-1.8 eV) .
- Mitigation Strategies: Mixed SAMs with shorter-chain thiols improve ordering .
Q. How can computational methods predict the environmental persistence or toxicity of this compound?
Methodological Answer:
- QSPR Models: Relate molecular descriptors (logP, polar surface area) to biodegradation half-lives. For example, logP ~2.5 suggests moderate hydrophobicity, favoring aquatic persistence .
- Toxicity Prediction:
- DEREK Nexus: Flags thiophene rings as structural alerts for hepatotoxicity .
- Molecular Dynamics: Simulates interactions with cytochrome P450 enzymes (e.g., CYP2E1), identifying potential bioactivation pathways .
- Experimental Validation: Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity correlate with computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
